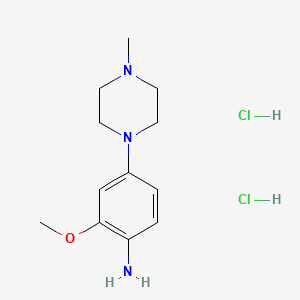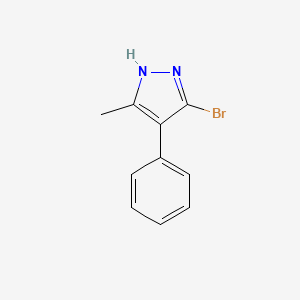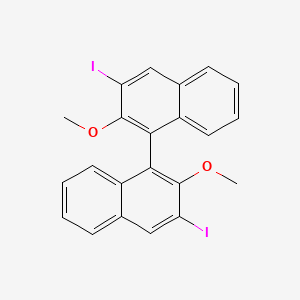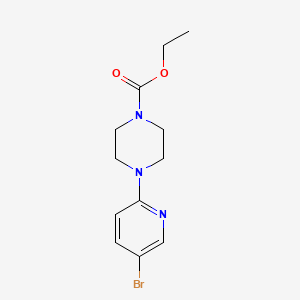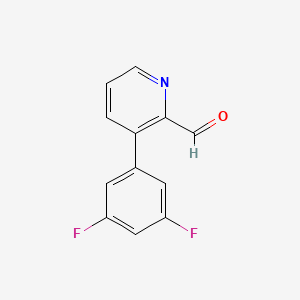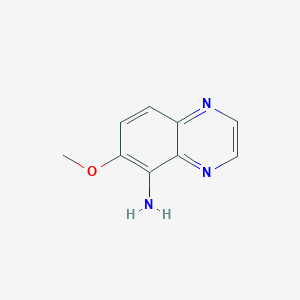![molecular formula C13H15NO B8794345 3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one CAS No. 90329-77-4](/img/structure/B8794345.png)
3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one is a heterocyclic compound that features a fused ring system combining benzene and quinolizine structures.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of 3-(3,4-dimethoxyphenethylamino) propionitrile with the chloride of various ethyl alkylhydrogenmalonates, followed by esterification to yield the corresponding diester-amides. These intermediates are then cyclized by refluxing with phosphoryl chloride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
化学反应分析
Types of Reactions
3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学研究应用
3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.
作用机制
The mechanism of action of 3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to changes in cellular function and signaling pathways .
相似化合物的比较
Similar Compounds
6H-Benzo[c]chromen-6-one: Another heterocyclic compound with a fused ring system, but with different functional groups and properties.
1-Alkyl-9,10-dimethoxy-1,2,3,4,6,7-hexahydro-11bH-benzo[a]quinolizin-2-ones: Compounds with similar core structures but different substituents, leading to varied chemical and biological properties.
Uniqueness
3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
90329-77-4 |
|---|---|
分子式 |
C13H15NO |
分子量 |
201.26 g/mol |
IUPAC 名称 |
1,2,3,4,11,11a-hexahydrobenzo[b]quinolizin-6-one |
InChI |
InChI=1S/C13H15NO/c15-13-12-7-2-1-5-10(12)9-11-6-3-4-8-14(11)13/h1-2,5,7,11H,3-4,6,8-9H2 |
InChI 键 |
RMDMKRJRSLNXRR-UHFFFAOYSA-N |
规范 SMILES |
C1CCN2C(C1)CC3=CC=CC=C3C2=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

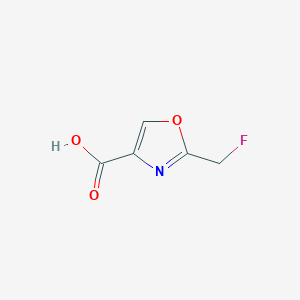
![2-(Furan-2-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B8794278.png)
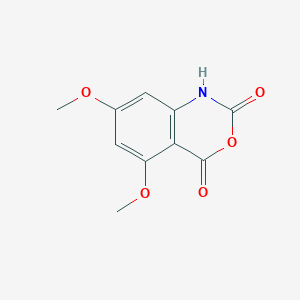
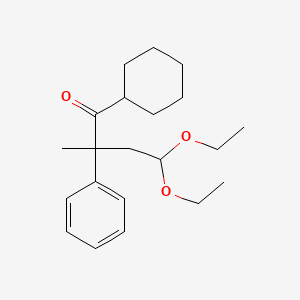
![tert-butyl N-[(3-bromo-2-methylphenyl)methyl]carbamate](/img/structure/B8794307.png)
![4-[2-(4-Hydroxy-3,5-dinitrophenyl)propan-2-yl]-2,6-dinitrophenol](/img/structure/B8794312.png)
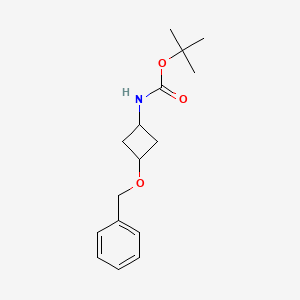
![7-bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B8794318.png)
